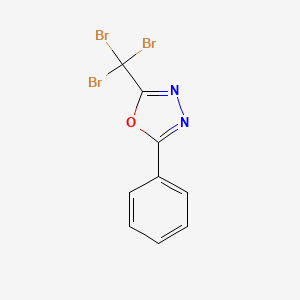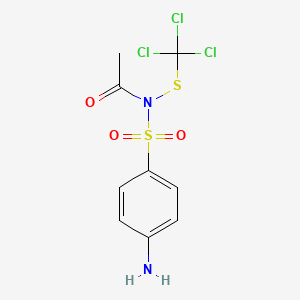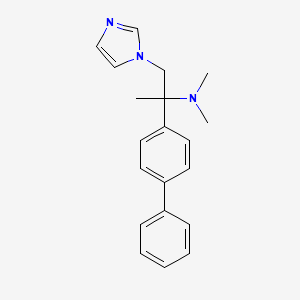![molecular formula C7H14ClN2+ B14345784 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)- CAS No. 93645-58-0](/img/structure/B14345784.png)
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)- is a quaternary ammonium compound with the molecular formula C7H14ClN2. It is known for its unique bicyclic structure, which includes a nitrogen atom incorporated into the ring system. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)- typically involves the quaternization of 1,4-diazabicyclo[2.2.2]octane with chloromethylating agents. One common method is the reaction of 1,4-diazabicyclo[2.2.2]octane with chloromethyl methyl ether in the presence of a strong acid like hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxymethyl derivatives.
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, resulting in the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Hydroxymethyl Derivatives: Formed through nucleophilic substitution.
N-Oxides: Resulting from oxidation reactions.
Tertiary Amines: Produced via reduction processes.
Wissenschaftliche Forschungsanwendungen
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in nucleophilic substitution reactions and as a phase-transfer catalyst.
Biology: Employed in the study of enzyme inhibition and as a model compound for studying quaternary ammonium compounds’ interactions with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds
Wirkmechanismus
The mechanism of action of 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)- involves its interaction with nucleophiles and electrophiles. The quaternary ammonium group is highly reactive, allowing it to participate in various chemical reactions. In biological systems, it can interact with negatively charged cell membranes, potentially disrupting membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane: Similar structure but with a benzyl group instead of a chloromethyl group.
1-(Chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride: A chloride salt form of the compound.
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-, 1,1,1-trifluoromethanesulfonate: A trifluoromethanesulfonate salt form.
Uniqueness
The uniqueness of 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)- lies in its chloromethyl group, which provides distinct reactivity compared to other similar compounds. This reactivity makes it valuable in specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
93645-58-0 |
|---|---|
Molekularformel |
C7H14ClN2+ |
Molekulargewicht |
161.65 g/mol |
IUPAC-Name |
1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane |
InChI |
InChI=1S/C7H14ClN2/c8-7-10-4-1-9(2-5-10)3-6-10/h1-7H2/q+1 |
InChI-Schlüssel |
XXCCIDBYUOUQSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[N+]2(CCN1CC2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


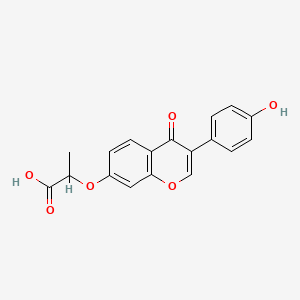
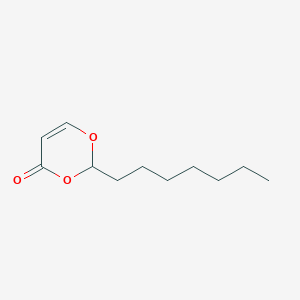
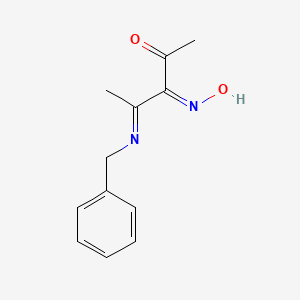


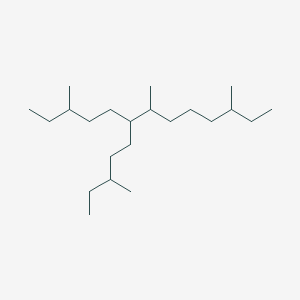
![3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14345739.png)
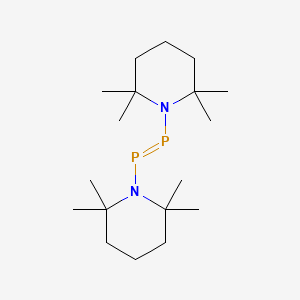
![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
